1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone
Description
1-(2-Bromo-5,6-dichloro-1H-indol-3-yl)ethanone is a halogenated indole derivative featuring a bromo group at position 2, chloro groups at positions 5 and 6, and an ethanone moiety at position 2. The electron-withdrawing halogens and ketone group suggest applications in medicinal chemistry, particularly in antimicrobial or antimalarial contexts .
Properties
CAS No. |
800400-79-7 |
|---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H6BrCl2NO/c1-4(15)9-5-2-6(12)7(13)3-8(5)14-10(9)11/h2-3,14H,1H3 |
InChI Key |
SDZTVVBTDGWSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 3-acetylindole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the indole ring enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Indolyl Ethanone Derivatives
Key Structural Differences
| Compound Name | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Br, 5,6-Cl, 3-ethanone | 323.41* | Bromo, dichloro, ketone |
| 1-(5-Bromo-1H-indol-3-yl)ethanone | 5-Br, 3-ethanone | 238.09 | Bromo, ketone |
| 1-(5-Nitro-1H-indol-3-yl)-α-thioether | 5-NO₂, 3-ethanone-thioether | 357.28 | Nitro, thioether, ketone |
| 1-(5-Bromo-1H-indol-3-yl)-trifluoroethanone | 5-Br, 3-CF₃CO | 292.05 | Bromo, trifluoromethyl, ketone |
*Calculated based on molecular formula C₁₀H₅BrCl₂NO.
Antimalarial Activity
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits pIC₅₀ = 8.21 (vs. chloroquine pIC₅₀ = 7.55), attributed to nitro and thioether groups enhancing target binding .
- 1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC₅₀ = 90 nM, demonstrating halogen synergy (Cl and Br) for potency .
- Target Compound : Predicted enhanced activity due to dual chloro groups (5,6-positions) and bromo at position 2, which may improve parasite membrane penetration.
Antibacterial and Antioxidant Activity
- Schiff bases derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone show moderate activity against E. coli and Salmonella Typhi, with hydroxyl radicals contributing to antioxidant effects .
Biological Activity
1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone, with the CAS number 800400-79-7, is a compound of interest due to its potential biological activities. Its molecular formula is CHBrClNO, and it has a molecular weight of approximately 306.97 g/mol. This compound belongs to a class of indole derivatives that exhibit various biological properties, making them valuable in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone. The compound has shown promising activity against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.023 |
| Escherichia coli | 0.256 |
| Staphylococcus aureus | 0.125 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone exhibits significant cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, showing IC values comparable to established chemotherapeutics:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.4 |
| HeLa (Cervical cancer) | 12.3 |
| A549 (Lung cancer) | 18.7 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. It has been noted that the presence of the bromine and dichloro substituents enhances its reactivity as a Michael acceptor, facilitating interactions with thiol groups in proteins, which may lead to modulation of signaling pathways associated with cell survival and death.
Study on Anticancer Activity
A recent study investigated the anticancer effects of various indole derivatives, including 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone. The researchers treated different cancer cell lines with the compound and observed significant reductions in cell viability compared to control groups. The study concluded that the compound's structure plays a crucial role in its bioactivity, particularly the halogen substitutions that enhance its interaction with biological macromolecules.
Evaluation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone against multi-drug resistant strains. The results indicated that this compound exhibited potent antibacterial activity, outperforming many conventional antibiotics in terms of MIC values against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
